molecular formula C6H5ClS B146423 2-Chlorothiophenol CAS No. 6320-03-2

2-Chlorothiophenol

Cat. No.: B146423
CAS No.: 6320-03-2
M. Wt: 144.62 g/mol
InChI Key: PWOBDMNCYMQTCE-UHFFFAOYSA-N
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Description

2-Chlorothiophenol, also known as 2-Chlorobenzenethiol, is an organosulfur compound with the molecular formula C6H5ClS. It is a clear, slightly yellow liquid with a distinct odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorothiophenol can be synthesized through several methods. One common method involves the reaction of o-bromochlorobenzene with hydrogen sulfide in the presence of a catalyst at high temperatures (around 360°C). The reaction is carried out in a stainless steel tube filled with the catalyst and glass wool to hold the catalyst layer. The mixture of o-bromochlorobenzene and hydrogen sulfide is preheated and introduced into the reaction tube to carry out a gas phase reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates
2-Chlorothiophenol has been utilized in the synthesis of various pharmaceutical intermediates. A notable application is in the commercial-scale visible-light-mediated trifluoromethylation process, which allows for the efficient production of trifluoromethylated compounds. This method was successfully scaled to produce over 500 kg of the desired product, demonstrating the compound's utility in pharmaceutical manufacturing .

Mechanistic Studies
Research has shown that this compound participates in radical coupling mechanisms, which are critical for understanding the formation pathways of complex organic molecules. Studies indicate that the coupling of thiophenolic radicals with other radicals can lead to significant products relevant in drug development .

Material Science

Surface Chemistry and Adsorption Studies
this compound has been studied for its adsorption properties on metal surfaces such as copper, silver, and gold. These studies are crucial for applications in sensor technology and catalysis, where surface interactions can significantly influence performance .

Metal Surface Adsorption Characteristics
CopperStrong adsorption observed
SilverModerate adsorption
GoldWeak adsorption

Environmental Applications

Degradation Studies
The environmental impact of chlorinated compounds like this compound is a growing concern. Research has focused on its degradation pathways and the formation of potentially hazardous byproducts in environmental settings. Understanding these pathways is essential for assessing the ecological risks associated with its use .

Industrial Applications

Manufacturing of Dyes and Pesticides
this compound is employed in the production of dyes and pesticides due to its reactive thiol group, which facilitates various chemical reactions necessary for synthesizing complex organic compounds used in these industries .

Application Description
DyesUsed as an intermediate in dye synthesis
PesticidesActs as a precursor in pesticide formulations

Case Study 1: Photoredox Chemistry

A collaborative study between AbbVie and Asymchem highlighted the successful scaling of a photochemical process involving this compound. The research addressed challenges related to light source scaling and reaction efficiency, ultimately leading to a robust manufacturing method that aligns with green chemistry principles .

Case Study 2: Environmental Impact Assessment

An extensive study evaluated the environmental persistence and degradation pathways of this compound. The findings indicated that while it can degrade under certain conditions, it also forms stable byproducts that may pose ecological risks. This research underscores the importance of monitoring chlorinated compounds in environmental contexts .

Mechanism of Action

The mechanism of action of 2-Chlorothiophenol involves its ability to undergo nucleophilic substitution and condensation reactions. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various substituted products. The sulfur atom in the thiol group can also participate in condensation reactions, forming disulfide bonds and other sulfur-containing compounds .

Comparison with Similar Compounds

2-Chlorothiophenol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific reactivity patterns and the ability to undergo Smile rearrangement, which is not commonly observed in other thiophenols. This makes it a valuable compound in organic synthesis and industrial applications .

Biological Activity

2-Chlorothiophenol (CTP) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of CTP, focusing on its antimicrobial properties, potential as an anticancer agent, and its interactions at the molecular level.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom attached to a thiophenol ring. Its molecular formula is C6H5ClS, and it exhibits properties typical of both chlorinated compounds and thiols, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) :
    • Against Escherichia coli: MIC = 8 μg/mL
    • Against Bacillus subtilis: MIC = 16 μg/mL
    • Against Candida albicans: MIC = 16 μg/mL

These values indicate that CTP possesses comparable efficacy to standard antibiotics like Gentamicin in certain cases, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

Recent research has also explored the potential of CTP as an anticancer agent. In vitro studies have demonstrated that CTP can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), AGS (gastric cancer), and HepG2 (liver cancer). The mechanism appears to involve:

  • Inhibition of Cell Migration : CTP significantly reduces the migration of cancer cells, which is crucial for metastasis.
  • Cell Viability : The compound exhibits cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell growth .

Molecular Interactions and Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Studies employing quantum chemical calculations have suggested that CTP can form radical species that participate in key biochemical reactions. The activation Gibbs free energy for reactions involving CTP indicates favorable conditions for radical formation, which may contribute to its antimicrobial and anticancer effects .

Table: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialEscherichia coli8 μg/mL
AntibacterialBacillus subtilis16 μg/mL
AntifungalCandida albicans16 μg/mL
AnticancerA549 (lung cancer)IC50 not specified
AnticancerAGS (gastric cancer)IC50 not specified
AnticancerHepG2 (liver cancer)IC50 not specified

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chlorinated compounds, including CTP. Results showed that CTP exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Cancer Cell Migration Inhibition : In another investigation, the effects of CTP on cell migration were assessed in A549 cells. The results indicated that treatment with CTP significantly inhibited cell migration, suggesting its potential role in preventing metastasis in lung cancer models.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-chlorothiophenol in laboratory settings?

  • Methodological Answer : this compound is corrosive (Skin Corrosion/Irritation Category 1B) and emits toxic fumes upon decomposition. Essential safety protocols include:

  • Storage : Use airtight containers in cool, ventilated areas away from oxidizers and bases .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and goggles with side shields. Use local exhaust ventilation to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residues with sodium bicarbonate before disposal .

Q. How can researchers verify the purity of this compound for synthetic applications?

  • Methodological Answer : Analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities (e.g., residual thiophenol or chlorobenzene derivatives) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm structural integrity, with characteristic peaks for the aromatic ring (δ 7.2–7.5 ppm) and thiol group (δ 3.5–4.0 ppm) .
  • Titration : Quantify active thiol groups via iodometric titration .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

  • Methodological Answer :

  • Acidity : The thiol group (pKa ~6.5) allows deprotonation to form a nucleophilic thiolate anion under basic conditions, facilitating SN2 reactions .
  • Thermal Stability : Decomposes above 206°C, releasing HCl and sulfur oxides. Avoid high-temperature reactions without inert atmospheres .
  • Solubility : Miscible with organic solvents (e.g., ethanol, DCM) but insoluble in water, necessitating phase-transfer catalysts for aqueous reactions .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound degradation products?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate reaction pathways for oxidative degradation (e.g., formation of sulfonic acids or disulfides). For example, periodic DFT studies on Cu(111) surfaces reveal radical intermediates like 2-chlorothiophenoxy, which persist in fly ash matrices .
  • Ecotoxicology Modeling : Use QSAR models to estimate LC50 values for aquatic organisms based on logP (2.1) and molecular volume .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct Ames tests to assess mutagenicity (current data gaps exist for bacterial reverse mutation assays) .
  • In Vivo Studies : Design OECD Guideline 403-compliant acute inhalation toxicity tests in rodents, monitoring LC50 and histopathological changes in lung tissue .
  • Cross-Study Validation : Compare results with structurally analogous chlorophenols (e.g., 2,4-dichlorophenol) to identify structure-activity relationships (SARs) .

Q. How can photochemical methods optimize the scalability of this compound derivatization?

  • Methodological Answer :

  • Visible-Light Photoredox Catalysis : Use Ru(bpy)32+_3^{2+} or organic dyes (e.g., eosin Y) to mediate trifluoromethylation with CF3_3I gas. Key parameters include:
  • Light Intensity : 450 nm LED arrays ensure efficient radical initiation .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and reduce side reactions (e.g., disulfide formation) during scale-up .

Q. What analytical challenges arise in detecting trace this compound in environmental samples?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges pre-treated with 0.1% acetic acid improves recovery rates from water samples .
  • Detection Limits : GC-ECD (electron capture detection) achieves sub-ppb sensitivity for chlorinated derivatives, while LC-HRMS identifies non-volatile metabolites (e.g., sulfonated byproducts) .

Q. Methodological Design Considerations

Q. How to design a study investigating this compound’s role in heterocyclic synthesis?

  • Experimental Framework :

  • Reaction Screening : Test nucleophilic aromatic substitution with o-fluoronitrobenzene under varying bases (e.g., K2_2CO3_3 vs. DBU) to optimize benzothiazole yields .
  • Kinetic Analysis : Use in situ IR spectroscopy to monitor thiolate intermediate formation and determine rate laws .

Q. What controls are necessary to ensure reproducibility in radical-mediated reactions involving this compound?

  • Best Practices :

  • Oxygen Exclusion : Conduct reactions under N2_2/Ar to prevent undesired oxidation to disulfides .
  • Radical Traps : Add TEMPO to quench side reactions and validate mechanistic pathways via EPR spectroscopy .

Properties

IUPAC Name

2-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClS/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOBDMNCYMQTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057788
Record name o-Chlorothiophenol
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Molecular Weight

144.62 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6320-03-2
Record name 2-Chlorobenzenethiol
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Record name Benzenethiol, 2-chloro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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